3-(Fluorosulfonyl)-4-methylbenzoic acid
Overview
Description
3-(Fluorosulfonyl)-4-methylbenzoic acid is an organic compound characterized by the presence of a fluorosulfonyl group attached to a methylbenzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Fluorosulfonyl)-4-methylbenzoic acid typically involves the introduction of the fluorosulfonyl group to a methylbenzoic acid derivative. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This process can be achieved through the reaction of fluorosulfonyl chloride with the corresponding methylbenzoic acid under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorosulfonylation reactions using specialized equipment to handle the reactive intermediates and ensure safety. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Fluorosulfonyl)-4-methylbenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Addition Reactions: The fluorosulfonyl group can add to unsaturated bonds, such as alkenes and alkynes.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include fluorosulfonyl chloride, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while addition reactions can produce highly functionalized sulfonyl compounds .
Scientific Research Applications
3-(Fluorosulfonyl)-4-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecules with fluorosulfonyl functionalities.
Biology: The compound serves as a biochemical probe for studying enzyme mechanisms and protein interactions.
Medicine: It is explored for its potential as a pharmacophore in drug discovery, particularly in the development of enzyme inhibitors.
Industry: The compound is utilized in the production of advanced materials, including polymers and coatings, due to its unique reactivity and stability
Mechanism of Action
The mechanism of action of 3-(Fluorosulfonyl)-4-methylbenzoic acid involves its interaction with nucleophilic residues in target molecules. The fluorosulfonyl group acts as an electrophilic warhead, reacting with nucleophilic amino acids such as serine, cysteine, and lysine in proteins. This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in chemical biology and drug discovery .
Comparison with Similar Compounds
Similar Compounds
- 4-(Fluorosulfonyl)benzoic acid
- 3,5-Bis(fluorosulfonyl)benzoic acid
- 4-(Chlorosulfonyl)benzoic acid
Uniqueness
Compared to similar compounds, 3-(Fluorosulfonyl)-4-methylbenzoic acid is unique due to the presence of both a fluorosulfonyl group and a methyl group on the benzoic acid core. This combination imparts distinct reactivity and stability, making it particularly useful in specific synthetic and biological applications .
Properties
IUPAC Name |
3-fluorosulfonyl-4-methylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO4S/c1-5-2-3-6(8(10)11)4-7(5)14(9,12)13/h2-4H,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BANDUEHUKCIKIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00306953 | |
Record name | 3-fluorosulfonyl-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00306953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21322-93-0 | |
Record name | NSC184697 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184697 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-fluorosulfonyl-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00306953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(fluorosulfonyl)-4-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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